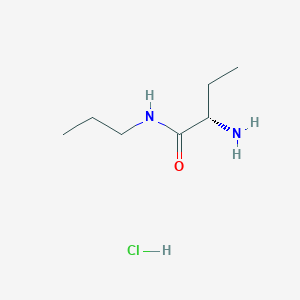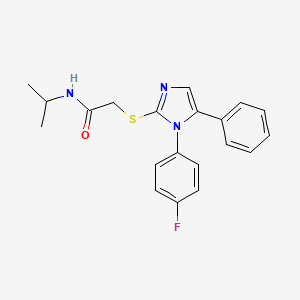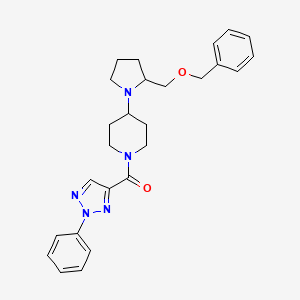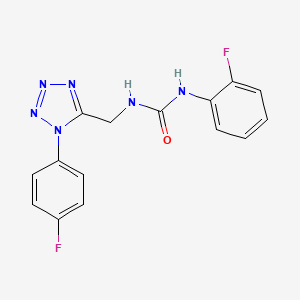
(2S)-2-Amino-N-propylbutanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties like acidity, basicity, reactivity, and redox potential are also studied .Scientific Research Applications
Clinical Pharmacokinetics and Pharmacodynamics of Propofol
Propofol, known for its intravenous hypnotic effects used in sedation and general anaesthesia, operates through the potentiation of γ-aminobutyric acid at the GABAA receptor. Its clinical application spans from inducing anesthesia, maintaining sedation in intensive care, to facilitating procedural sedation with minimal adverse effects. Advanced pharmacokinetic (PK) and pharmacodynamic (PD) models have been developed to guide dosing, enhancing its therapeutic profile while minimizing side effects. This drug's interactions with other hypnotics and opioids highlight the significance of understanding complex pharmacological interactions for optimal dosing and patient safety (Sahinovic, Struys, & Absalom, 2018).
FTY720 for Cancer Therapy
2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720), primarily an immunosuppressant for multiple sclerosis, demonstrates preclinical antitumor efficacy across various cancer models. Its mechanism, distinct from its immunosuppressive role, involves S1PR-independent pathways, suggesting a novel approach for cancer therapeutics. This review encapsulates FTY720's potential, underscoring the need for further exploration into its antitumor capabilities and the mechanisms at play (Zhang et al., 2013).
Environmental Persistence and Toxicology of Herbicides
The review on 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide outlines its global application and environmental impact, paralleling the broader concerns associated with chemical pollutants like (2S)-2-Amino-N-propylbutanamide hydrochloride. It emphasizes the need for research on the ecological and human health effects of widespread herbicide use, highlighting the importance of understanding chemical toxicology and environmental persistence for safety assessments and regulatory policies (Zuanazzi, Ghisi, & Oliveira, 2020).
Acrylamide in Baking Products
This review discusses acrylamide's formation and its toxicological significance, mirroring the scrutiny necessary for substances like (2S)-2-Amino-N-propylbutanamide hydrochloride in food safety research. Acrylamide exposure through dietary sources poses risks, prompting the need for industry guidelines and manufacturing practices that minimize its presence in food products, thereby protecting consumer health (Keramat, Lebail, Prost, & Jafari, 2011).
Propofol in Pediatric Anesthesia
Propofol's utilization in pediatric anesthesia underscores the drug's versatile applications, extending from adult sedation to specialized use in children, despite concerns over its safety in specific patient groups. This review elaborates on propofol's pharmacokinetic and pharmacodynamic profiles in the pediatric population, emphasizing the need for careful dosing and monitoring to leverage its benefits while mitigating risks (Chidambaran, Costandi, & D’Mello, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino-N-propylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-3-5-9-7(10)6(8)4-2;/h6H,3-5,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYVBGHMMJBKDJ-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(CC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@H](CC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2963631.png)


![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2963636.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2963638.png)



![Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2963648.png)
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2963650.png)


![3-Ethoxy-6-[4-(2-ethoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B2963653.png)